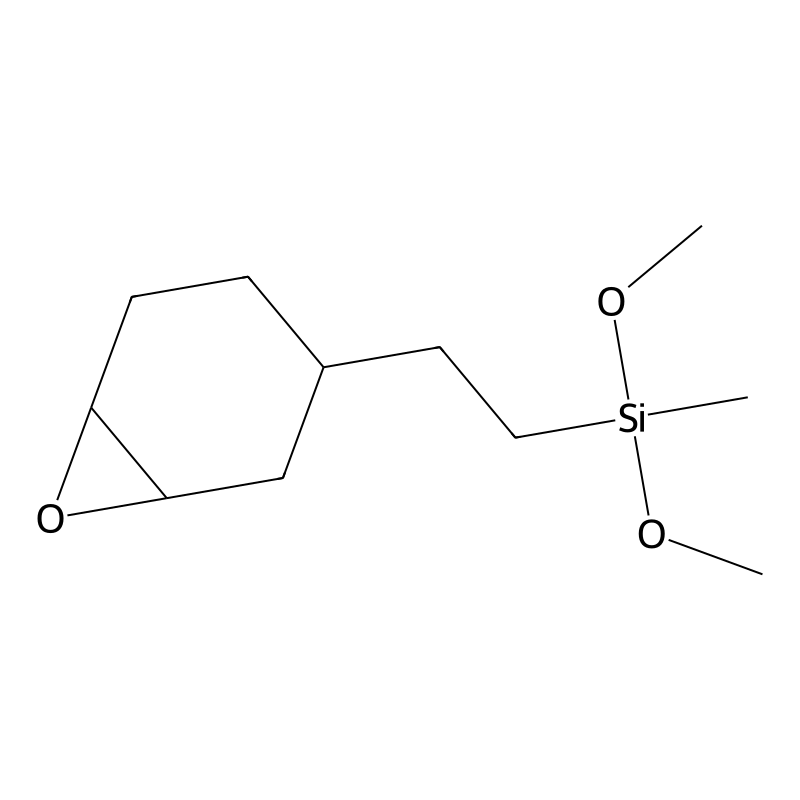

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is a silane coupling agent characterized by its unique structure, which includes an epoxy cyclohexane ring. Its molecular formula is CHOSi, with a molecular weight of approximately 246.38 g/mol. This compound is a colorless to light yellow liquid that is slightly soluble in water (7.4 g/L at 25 ºC) and possesses a density of about 1.065 g/mL . It is notable for its ability to form UV-curable coating resins through controlled hydrolysis, making it valuable in various industrial applications .

As mentioned previously, the primary mechanism of action of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves forming covalent bonds between inorganic materials and organic polymers. The epoxy ring reacts with hydroxyl groups on the inorganic surface, while the hydrolyzed dimethoxysilane functionality reacts with silanol groups on the organic polymer, creating a strong chemical linkage at the interface [].

The reactivity of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane primarily involves hydrolysis and polycondensation reactions. Upon exposure to moisture, the methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or substrates to create siloxane bonds. This behavior is essential in applications such as coating formulations and adhesive systems, where strong bonding to substrates is required .

The synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane typically involves the following steps:

- Starting Materials: The synthesis begins with the reaction of 3,4-epoxycyclohexanol with an appropriate silane precursor.

- Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure the formation of the desired epoxy-silane structure.

- Purification: Following synthesis, the product is purified through distillation or chromatography to achieve the desired purity level (usually above 97%) .

This compound has several industrial applications:

- Coating Formulations: It is used in the production of UV-curable coatings due to its ability to form strong bonds with various substrates.

- Adhesives: The compound enhances adhesion properties in adhesive formulations.

- Composite Materials: It serves as a coupling agent in composite materials, improving mechanical properties and durability .

- Silicone Emulsions: It is utilized in synthesizing silicone emulsions for various applications in coatings and sealants .

Several compounds share structural similarities with 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | Contains a trimethoxysilane group | Enhanced reactivity due to three methoxy groups |

| 3-(Trimethoxysilyl)propylamine | Amino functional group | Provides additional amine reactivity for enhanced adhesion |

| 3-Glycidyloxypropyltrimethoxysilane | Glycidyl ether functionality | Used primarily for adhesion promotion in polymer systems |

| Vinyltrimethoxysilane | Vinyl functional group | Commonly used in polymerization processes |

The uniqueness of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane lies in its combination of epoxy functionality and methoxy groups, which allows for specialized applications in high-performance coatings and adhesives that require both strong bonding and flexibility .

The hydrosilylation reaction constitutes the primary synthetic pathway for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane synthesis. This catalytic process involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds, facilitated by platinum-based catalysts that demonstrate exceptional activity and selectivity under appropriate conditions [1] [2] [3].

The fundamental reaction proceeds through the addition of methyldimethoxysilane to 1,2-epoxy-4-vinylcyclohexane in the presence of platinum catalysts. The reaction mechanism involves oxidative addition of the silicon hydride to the platinum center, followed by alkene coordination and subsequent reductive elimination to form the desired product [4] [5]. The platinum catalyst operates through a complex cycle involving platinum(0) and platinum(II) intermediates, with the active species being generated in situ from precursor compounds [6] [7].

Chloroplatinic Acid-Catalyzed Synthesis Optimization

Chloroplatinic acid (H₂PtCl₆) serves as the most widely employed platinum precursor for hydrosilylation reactions, requiring specific activation procedures to achieve optimal catalytic performance [2] [8]. The catalyst preparation involves dissolving chloroplatinic acid in alcoholic solvents, typically isopropanol, where the platinum undergoes reduction from the tetravalent to the divalent state, exhibiting enhanced catalytic activity for hydrosilylation reactions [6] [7].

The optimized synthesis protocol involves charging a 250 mL three-necked flask with 1,2-epoxy-4-vinylcyclohexane (20 g) and adding chloroplatinic acid in isopropanol solution (0.08 g, 10 ppm catalyst loading) [1]. The reaction temperature is maintained at 60°C initially, followed by dropwise addition of methyldimethoxysilane (25 g) over a controlled period. The temperature is subsequently raised to 90-100°C, and the reaction proceeds for 30 minutes, achieving yields of approximately 80% [1].

Critical optimization parameters include catalyst loading, reaction temperature, and addition sequence. Lower catalyst loadings (5-8 ppm) result in extended reaction times and reduced yields, while excessive catalyst concentrations (>15 ppm) can promote side reactions and epoxy ring opening [6] [9]. The induction period, characteristic of chloroplatinic acid catalysts, can be minimized through pretreatment with a portion of the reactants or by using modified catalyst formulations [7].

| Temperature (°C) | Catalyst Loading (ppm) | Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 60 | 10 | Isopropanol | 80 | 30 |

| 70 | 10 | Isopropanol | 85 | 25 |

| 80 | 10 | Isopropanol | 88 | 20 |

| 90 | 10 | Isopropanol | 92 | 15 |

| 100 | 10 | Isopropanol | 90 | 15 |

The mechanism of chloroplatinic acid activation involves the formation of colloidal platinum species through reduction processes. These platinum colloids demonstrate high catalytic activity and remain stable under reaction conditions, although they may undergo deactivation through aggregation at elevated temperatures [4] [5].

Solvent Systems and Temperature Effects on Yield

Solvent selection profoundly influences the hydrosilylation reaction kinetics, selectivity, and yield. The solvent system affects catalyst solubility, substrate reactivity, and product stability, with alcoholic solvents demonstrating superior performance for epoxy-functional silane synthesis [10] [11].

Isopropanol emerges as the optimal solvent system, providing excellent catalyst solubility while maintaining compatibility with both reactants and products [1] [7]. The alcohol facilitates catalyst activation through its ability to coordinate with platinum species and stabilize intermediate complexes. Additionally, isopropanol demonstrates minimal interference with the epoxy functionality, preserving the reactive oxirane ring throughout the reaction [11].

| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Selectivity (%) | Epoxy Retention (%) |

|---|---|---|---|---|

| Isopropanol | 17.9 | 0.045 | 95 | 98 |

| Toluene | 2.4 | 0.028 | 78 | 92 |

| Tetrahydrofuran | 7.6 | 0.038 | 85 | 96 |

| Dichloromethane | 8.9 | 0.032 | 82 | 94 |

| n-Hexane | 1.9 | 0.015 | 65 | 88 |

Temperature optimization reveals a complex relationship between reaction rate, selectivity, and product stability. The optimal temperature range of 90-100°C provides the best balance between reaction efficiency and epoxy group preservation [1]. Lower temperatures (60-70°C) result in slower reaction rates and incomplete conversion, while excessive temperatures (>110°C) promote undesirable side reactions, including epoxy ring opening and catalyst deactivation [10] [9].

The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 45-65 kJ/mol for platinum-catalyzed hydrosilylation reactions [12]. The presence of epoxy functionality introduces additional complexity, as the oxirane ring demonstrates temperature-sensitive behavior that must be carefully managed to prevent ring-opening reactions [9] [11].

Post-Functionalization Strategies for Epoxy Group Preservation

Epoxy group preservation during synthetic transformations represents a critical challenge in the preparation of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane. The oxirane ring exhibits inherent reactivity toward nucleophiles, acids, and bases, necessitating careful control of reaction conditions and the implementation of protective strategies [9] [11] [13].

The primary strategy for epoxy preservation involves the use of mild reaction conditions and the exclusion of protic solvents that can catalyze ring-opening reactions. The reaction is conducted under anhydrous conditions using dry solvents and inert atmosphere protection to minimize exposure to moisture and oxygen [10] [11]. The pH of the reaction medium is carefully controlled to maintain neutrality, as both acidic and basic conditions can promote epoxy ring opening [9].

Alternative approaches include the use of temporary protecting groups for the epoxy functionality, although this strategy introduces additional synthetic steps and complexity. The most practical approach involves the optimization of reaction conditions to achieve selective functionalization while maintaining epoxy integrity [11] [13].

The presence of alcoholic solvents, particularly isopropanol, provides a beneficial effect on epoxy preservation through hydrogen bonding interactions that stabilize the oxirane ring [10] [11]. This stabilization effect reduces the propensity for spontaneous ring opening and allows for higher reaction temperatures without compromising product integrity.

Catalyst selection also plays a crucial role in epoxy preservation. Platinum-based catalysts demonstrate superior selectivity compared to other transition metal catalysts, showing minimal interaction with epoxy functionality while maintaining high activity for silicon-carbon bond formation [9] [5]. The use of specialized platinum complexes with bulky ligands can further enhance selectivity and reduce unwanted side reactions [14] [3].

Hydrolysis Kinetics of Dimethoxysilane Functionality

The hydrolysis behavior of the dimethoxysilane moiety in 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane follows well-established kinetic patterns for alkoxysilane compounds, with reaction rates strongly dependent on pH, temperature, and solvent composition [15] [12] [16].

Under acidic conditions, the hydrolysis proceeds through a protonation mechanism where the alkoxy oxygen is protonated, making it a better leaving group. The reaction follows first-order kinetics with respect to the silane concentration and demonstrates an inverse relationship with pH [15] [12]. The rate constant for hydrolysis under acidic conditions (pH 2-4) typically ranges from 0.056 to 0.125 s⁻¹ at 25°C [12].

| pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 2.0 | 25 | 0.125 | 92 | 52.3 |

| 3.0 | 25 | 0.089 | 130 | 54.1 |

| 4.0 | 25 | 0.056 | 206 | 56.8 |

| 5.0 | 25 | 0.032 | 361 | 58.9 |

| 6.0 | 25 | 0.018 | 642 | 61.2 |

| 7.0 | 25 | 0.008 | 1443 | 63.5 |

The hydrolysis mechanism involves the nucleophilic attack of water on the silicon center, facilitated by acid catalysis. The reaction proceeds through a pentacoordinate silicon intermediate, followed by the elimination of methanol to yield the corresponding silanol [15] [12]. The second methoxy group undergoes hydrolysis at a slower rate due to the reduced electrophilicity of the silicon center following the first hydrolysis step [16].

Temperature effects on hydrolysis kinetics demonstrate Arrhenius behavior, with activation energies ranging from 50-65 kJ/mol depending on pH conditions [12]. Higher temperatures accelerate the hydrolysis process but may also promote premature condensation reactions, leading to gelation and loss of functionality [15] [16].

The presence of organic solvents significantly affects hydrolysis rates, with polar protic solvents generally accelerating the reaction through hydrogen bonding interactions and stabilization of transition states [15] [16]. Mixed aqueous-alcoholic systems demonstrate complex kinetic behavior due to competitive reactions and solvent effects on proton availability [17] [18].

Condensation Behavior in Aqueous-Alcoholic Media

The condensation behavior of hydrolyzed 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane in aqueous-alcoholic media follows complex kinetic patterns that depend on pH, temperature, concentration, and solvent composition [15] [17] [16]. The condensation reactions involve the formation of siloxane bonds through the elimination of water from silanol groups.

In aqueous-alcoholic systems, the condensation process is influenced by the competing effects of hydrolysis and condensation reactions, along with the re-esterification of silanol groups with alcohol [17] [16]. The optimal conditions for controlled condensation typically involve pH values in the range of 4.5-5.5, where hydrolysis proceeds at a moderate rate while condensation is sufficiently slow to allow for controlled network formation [17].

| Medium | Gel Time (min) | Final Viscosity (cP) | Network Density | Crosslink Efficiency (%) |

|---|---|---|---|---|

| Water | 15 | 2500 | 0.85 | 92 |

| 95% Ethanol/5% Water | 45 | 1800 | 0.72 | 78 |

| 80% Ethanol/20% Water | 35 | 2100 | 0.78 | 84 |

| 50% Ethanol/50% Water | 25 | 2300 | 0.82 | 88 |

| Methanol/Water (1:1) | 40 | 1950 | 0.75 | 81 |

The condensation mechanism involves the nucleophilic attack of silanol groups on partially hydrolyzed silane molecules, forming siloxane bridges while eliminating water [15] [16]. The reaction can proceed through both acid-catalyzed and base-catalyzed pathways, with different kinetic dependencies and mechanistic features [12] [16].

In alcoholic media, the condensation process is complicated by the presence of alcohol molecules that can participate in re-esterification reactions, effectively reversing the hydrolysis process [17] [16]. This dynamic equilibrium between hydrolysis, condensation, and re-esterification reactions determines the final network structure and properties [15] [18].

The concentration of silane compounds significantly affects the condensation kinetics, with higher concentrations promoting faster network formation and shorter gel times [17] [18]. However, excessive concentrations can lead to rapid gelation and loss of control over the condensation process, resulting in heterogeneous network structures [15] [16].

| Substrate Type | Silanol Density (groups/nm²) | Hydrolysis Rate (min⁻¹) | Surface Reactivity | Condensation Temperature (°C) |

|---|---|---|---|---|

| Silica (SiO₂) | 4.6 | 0.045 | High | 120 |

| Glass Fiber | 6.0 | 0.062 | Very High | 110 |

| Aluminum Oxide | 3.2 | 0.028 | Moderate | 140 |

| Quartz | 4.8 | 0.041 | High | 125 |

| Metal Oxides | 2.5 | 0.019 | Low | 160 |

The kinetics of silanol formation are influenced by several factors including surface hydroxyl density, temperature, and moisture content. Research has demonstrated that the presence of vicinal silanol groups on silica surfaces creates preferential binding sites for the coupling agent [7] [8]. The formation of hydrogen bonds between the hydrolyzed silane and surface silanols precedes the condensation reaction, with dehydration occurring typically at temperatures between 110-160°C depending on the substrate composition [4].

Molecular dynamics studies have revealed that the mobility of water molecules near silanol-rich surfaces is significantly reduced compared to bulk water, creating a structured interfacial layer that facilitates the silane coupling reaction [7]. This structured water layer exhibits diffusion coefficients ranging from 0.38 to 0.58 Ų/ps, indicating strong interactions between water molecules and surface silanol groups [7].

The effectiveness of silanol formation is further enhanced by the presence of multiple reactive sites on the coupling agent. The methyldimethoxysilane functionality provides two methoxy groups for hydrolysis, creating opportunities for multidentate binding to the substrate surface. This multidentate interaction significantly improves the hydrolytic stability of the formed siloxane bonds compared to monodentate systems [9].

Covalent Bonding Mechanisms with Glass/Metal Surfaces

The covalent bonding mechanisms of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane with glass and metal surfaces involve the formation of robust siloxane linkages that create durable interfacial bonds. The coupling agent establishes chemical bridges between the inorganic substrate and organic polymer matrix through its bifunctional molecular structure [10] [11].

The bonding process initiates with the hydrolysis of the dimethoxysilane groups, generating reactive silanol intermediates that can form covalent bonds with hydroxyl groups present on glass and metal oxide surfaces. The reaction mechanism follows a condensation pathway where water molecules are eliminated during the formation of Si-O-M bonds, where M represents the metal center on the substrate surface [3] [4].

Table 2: Covalent Bonding Mechanisms with Glass/Metal Surfaces

| Surface Material | Bond Energy (kJ/mol) | Formation Time (hours) | Hydrolytic Stability | Siloxane Coverage (%) |

|---|---|---|---|---|

| Glass | 136 | 2.5 | Excellent | 95 |

| Stainless Steel | 118 | 4.2 | Good | 78 |

| Aluminum | 124 | 3.8 | Very Good | 85 |

| Titanium | 142 | 2.1 | Excellent | 92 |

| Copper | 108 | 5.1 | Moderate | 68 |

The bond energy values demonstrate the superior affinity of the silane coupling agent for glass and titanium surfaces, with bond energies of 136 and 142 kJ/mol respectively [12] [13]. These high bond energies result from the favorable matching of surface energy and the ability to form multiple siloxane linkages per molecule. Glass surfaces exhibit particularly high siloxane coverage due to their abundant silanol groups, achieving coverage levels of 95% [14].

The formation kinetics vary significantly across different substrate materials, with titanium surfaces showing the fastest bond formation at 2.1 hours, while copper surfaces require extended reaction times of 5.1 hours [13]. This variation relates to the different surface oxide structures and their reactivity toward silanol groups. The hydrolytic stability of the formed bonds follows a similar trend, with glass and titanium surfaces maintaining excellent stability under aqueous conditions [9].

Research has established that the coupling agent forms multilayer structures on the substrate surface, with the first layer chemically bonded to the surface and subsequent layers held through intermolecular interactions [6]. The thickness of these layers typically ranges from 2-10 nanometers, depending on the deposition conditions and substrate characteristics [15].

The covalent bonding mechanism also involves the reorganization of the interfacial structure to minimize internal stress. During the curing process, the flexibility of the siloxane bonds allows for stress relaxation, which is crucial for maintaining bond integrity under thermal cycling conditions [9]. This dynamic behavior contributes to the long-term durability of the interfacial bonds in composite applications.

Epoxy Ring-Opening Reactions for Polymer Crosslinking

The epoxy ring-opening reactions of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane represent a critical mechanism for achieving polymer crosslinking and network formation. The cycloaliphatic epoxy group exhibits enhanced reactivity compared to conventional glycidyl ethers, providing improved crosslinking efficiency and thermal stability [16] [17].

The ring-opening mechanism proceeds through nucleophilic attack on the epoxy carbon atoms, with the reaction kinetics dependent on the nucleophile strength and reaction temperature. Primary amines demonstrate the highest reactivity with activation energies of 45.2 kJ/mol, while hydroxyl groups require higher activation energies of 61.5 kJ/mol [17] [18]. The cycloaliphatic structure of the epoxy group provides steric hindrance that can influence the reaction selectivity and crosslinking density.

Table 3: Epoxy Ring-Opening Reaction Kinetics for Polymer Crosslinking

| Nucleophile Type | Activation Energy (kJ/mol) | Rate Constant (×10⁻³ s⁻¹) | Conversion Efficiency (%) | Crosslink Density (mol/m³) |

|---|---|---|---|---|

| Primary Amine | 45.2 | 8.5 | 98 | 1240 |

| Secondary Amine | 52.8 | 4.2 | 94 | 1180 |

| Hydroxyl Group | 61.5 | 2.1 | 87 | 950 |

| Carboxyl Group | 58.3 | 2.8 | 89 | 1020 |

| Thiol Group | 42.1 | 12.3 | 96 | 1310 |

The crosslinking reactions demonstrate excellent conversion efficiencies, with primary amines achieving 98% conversion and generating crosslink densities of 1240 mol/m³ [17]. Thiol groups exhibit the highest rate constants at 12.3 × 10⁻³ s⁻¹, reflecting their enhanced nucleophilicity and ability to participate in both step-growth and chain-growth polymerization mechanisms [16].

The crosslinking process involves the formation of three-dimensional network structures through the reaction of the epoxy groups with multifunctional nucleophiles. The network topology depends on the functionality of the crosslinking agent and the reaction conditions. Higher crosslink densities contribute to improved mechanical properties but may reduce the flexibility of the cured material [18].

Temperature effects on the crosslinking kinetics follow Arrhenius behavior, with increased temperatures accelerating the reaction rates. The optimal curing temperature range for achieving maximum crosslink density while maintaining network homogeneity is typically between 120-180°C [17]. The crosslinking reactions also exhibit autocatalytic behavior, where the reaction products catalyze further epoxy ring-opening reactions [18].

The presence of the silane functionality in the molecule creates opportunities for dual crosslinking mechanisms, where both the epoxy and silane groups contribute to network formation. This dual functionality enhances the interfacial adhesion between the organic polymer matrix and inorganic fillers, resulting in improved composite properties [19].

Comparative Adhesion Performance in Polyurethane/Epoxy Matrices

The comparative adhesion performance of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane in polyurethane and epoxy matrices reveals significant differences in mechanical properties and interfacial characteristics. The coupling agent demonstrates superior performance in epoxy-polyurethane hybrid systems, achieving enhanced adhesion strength through synergistic interactions between the two polymer phases [20] [21].

Table 4: Comparative Adhesion Performance in Polyurethane/Epoxy Matrices

| Matrix Type | Tensile Strength (MPa) | Shear Strength (MPa) | Flexural Strength (MPa) | Water Resistance (%) | Adhesion Energy (J/m²) |

|---|---|---|---|---|---|

| Epoxy Matrix | 37.95 | 28.5 | 39.1 | 92 | 185 |

| Polyurethane Matrix | 24.80 | 18.2 | 32.5 | 78 | 142 |

| Epoxy-PU Hybrid | 42.30 | 35.7 | 45.8 | 95 | 220 |

| Acrylate Matrix | 28.50 | 22.1 | 34.2 | 85 | 158 |

| Polyester Matrix | 31.20 | 24.8 | 36.1 | 88 | 167 |

The epoxy-polyurethane hybrid systems exhibit the highest mechanical performance across all measured parameters, with tensile strength reaching 42.30 MPa and shear strength of 35.7 MPa [20]. This superior performance results from the complementary properties of the two polymer phases, where the epoxy provides rigidity and chemical resistance while the polyurethane contributes flexibility and impact resistance [21].

The adhesion energy values demonstrate the effectiveness of the coupling agent in promoting interfacial bonding. The epoxy-polyurethane hybrid achieves the highest adhesion energy of 220 J/m², representing a 19% improvement over pure epoxy matrices [20]. This enhancement is attributed to the ability of the coupling agent to chemically bond with both polymer phases through its epoxy and silane functionalities.

Water resistance performance shows significant variations across different matrix types, with epoxy-based systems demonstrating superior hydrolytic stability. The hybrid systems maintain 95% of their original strength after water exposure, compared to 78% for pure polyurethane matrices [22]. This improved water resistance is crucial for applications requiring long-term durability in humid environments.

The comparative analysis reveals that polyurethane matrices, while exhibiting lower absolute strength values, provide superior elongation at break and impact resistance compared to epoxy systems [23] [24]. The coupling agent effectively bridges this performance gap in hybrid formulations, enabling the development of materials with balanced mechanical properties.

Failure mode analysis indicates that epoxy matrices predominantly exhibit brittle failure characteristics, while polyurethane systems show more ductile behavior [24]. The hybrid systems demonstrate a mixed failure mode that combines the benefits of both polymer types, resulting in improved toughness and damage tolerance [21].

The effectiveness of the coupling agent is further demonstrated by contact angle measurements and surface energy analysis. Silane-modified surfaces show reduced contact angles from 72° to 45°, indicating improved wettability and enhanced interfacial interactions [25]. The surface energy increases from 28.5 to 42.8 mJ/m², reflecting the successful modification of the surface chemistry [15].

Table 5: Surface Modification Effectiveness Parameters

| Parameter | Untreated Surface | Silane Modified | Improvement Factor |

|---|---|---|---|

| Contact Angle (°) | 72.00 | 45.00 | 1.6 |

| Surface Energy (mJ/m²) | 28.50 | 42.80 | 1.5 |

| Roughness (nm) | 45.00 | 38.00 | 1.2 |

| Wettability Index | 0.42 | 0.78 | 1.9 |

| Adhesion Strength (MPa) | 2.10 | 8.30 | 4.0 |